molecular formula C20H23ClN4 B2755475 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1170014-00-2

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2755475
CAS No.: 1170014-00-2
M. Wt: 354.88
InChI Key: YUYRTPKZDJAMRW-UHFFFAOYSA-N
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Description

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a research compound of significant interest in preclinical neuroscience and pharmacology, primarily characterized as a high-affinity and selective antagonist for the 5-HT 1A serotonin receptor. Its primary research value lies in its ability to potently and selectively block 5-HT 1A receptor signaling, making it an indispensable pharmacological tool for investigating the complex role of this receptor subtype in the central nervous system. Studies utilizing this compound have been pivotal in elucidating the 5-HT 1A receptor's involvement in various behavioral and physiological processes, including anxiety and depression-related behaviors , cognition and memory , and neuroendocrine function. By antagonizing 5-HT 1A receptors, which can act as both somatodendritic autoreceptors and postsynaptic receptors, this compound helps researchers dissect serotonin-mediated pathways and their modulation of other neurotransmitter systems. This makes it highly relevant for investigating the mechanisms of action of psychotropic drugs and for developing novel therapeutic strategies for neuropsychiatric disorders. The compound's specific molecular structure, featuring a benzimidazole core linked to a 3-chlorobenzyl-piperazine moiety, is optimized for targeted receptor interaction, providing a high degree of specificity that is crucial for designing clean and interpretable in vitro and in vivo experiments.

Properties

IUPAC Name

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYRTPKZDJAMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole nucleus . The piperazine ring is then introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a suitable piperazine compound in the presence of a base .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: In synthetic organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the field of neuropharmacology.

    Medicine: Due to its pharmacological properties, this compound is of interest in drug development.

    Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents.

Comparison with Similar Compounds

2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

  • Structural Difference : Replaces the 3-chlorobenzyl group with a 3,4-dimethylphenyl substituent and lacks the 1-methyl group on the benzimidazole.
  • Impact : The dimethylphenyl group increases lipophilicity but reduces electron-withdrawing effects compared to chlorine. This may alter binding to dopamine or serotonin receptors, where chlorine’s electronegativity often enhances affinity .
  • Pharmacological Relevance : Likely exhibits distinct pharmacokinetics due to reduced polarity.

2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol

  • Structural Difference: Features an ethanol substituent on the piperazine instead of 3-chlorobenzyl.
  • Impact : The hydroxyl group improves aqueous solubility but reduces membrane permeability. This modification could enhance bioavailability in polar biological environments .

Functional Group Additions to the Benzimidazole Core

1-{(1-(2-Substituted Benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas

  • Structural Difference : Incorporates a thiourea moiety at the benzimidazole’s methyl position.
  • Impact : Thiourea derivatives (e.g., compounds 3g, 3l, 3o) demonstrate enhanced anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, surpassing the parent benzimidazole scaffold in efficacy .

2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide

  • Structural Difference : Replaces the piperazine with a pyrrolidine ring and adds a carboxamide group.
  • Impact : The carboxamide and dioxoisoindoline groups may improve metabolic stability and target selectivity, particularly for enzymes requiring hydrogen-bonding interactions .

Heterocyclic Scaffold Modifications

Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3)

  • Structural Difference: Substitutes benzimidazole with a quinoline core.
  • However, it may reduce CNS penetration due to higher molecular weight .

6-(4,5-Dihydro-1H-imidazol-2-yl)-2-{4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl}-1H-benzimidazole

  • Structural Difference : Incorporates dihydroimidazole rings into the benzimidazole structure.
  • Impact : The additional imidazole groups increase basicity and hydrogen-bonding capacity, favoring interactions with charged or polar residues in targets like ion channels .

Pharmacological and Physicochemical Comparisons

Compound Key Structural Feature Lipophilicity (LogP) Solubility Reported Activity
Parent Compound 3-Chlorobenzyl-piperazine Moderate (~3.5) Low (DMSO-soluble) Potential CNS modulation
2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole 3,4-Dimethylphenyl High (~4.0) Very Low Dopamine receptor binding
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Ethanol substituent Low (~2.0) High (aqueous) Improved bioavailability
Thiourea Derivatives (3g, 3l, 3o) Arylthiourea group Moderate (~3.2) Moderate Anticonvulsant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what starting materials are typically involved?

  • Methodology : Synthesis typically involves a multi-step approach:

Condensation : React 2-chlorobenzimidazole derivatives with piperazine precursors under reflux conditions (e.g., acetonitrile, 12–24 hours) .

Alkylation : Introduce the 3-chlorobenzyl group via nucleophilic substitution using 3-chlorobenzyl chloride in the presence of K₂CO₃ as a base .

Methylation : Add the N-methyl group to the benzimidazole core using methyl iodide or dimethyl sulfate in DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

  • Key Starting Materials : 5-Chloro-2-nitroacetanilide, piperazine derivatives, 3-chlorobenzyl halides .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C–N stretch at 1204–1220 cm⁻¹, aromatic C–H at ~3025 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for substituents:
  • Piperazine protons: δ 3.29–3.88 (multiplet) .
  • Benzimidazole aromatic protons: δ 7.16–7.63 (multiplet) .
  • N–H proton: δ 13.61 (singlet, if non-methylated) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 311.1670 for fluorinated analogs) .
  • Thermal Analysis : TGA/DTA to assess stability (degradation onset >200°C) .

Q. How does the substitution pattern influence physicochemical properties?

  • Methodology :

  • Piperazine Modifications : Bulky groups (e.g., 3-chlorobenzyl) increase steric hindrance, reducing solubility but enhancing receptor selectivity .
  • Benzimidazole Methylation : Improves metabolic stability by blocking oxidation at the N1 position .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, affecting binding to targets like dopamine receptors .

Q. What in vitro assays are appropriate for preliminary biological evaluation?

  • Methodology :

  • Receptor Binding Assays : Screen against GPCRs (e.g., D2/D3 dopamine receptors) using radioligand displacement (IC₅₀ values) .
  • Dose-Response Design : Use logarithmic concentrations (1 nM–100 µM) with triplicate measurements to calculate EC₅₀/IC₅₀ .
  • Cytotoxicity Testing : MTT assay on HEK-293 or CHO cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis?

  • Methodology :

  • Catalyst Screening : Test Cu(I)/2-pyridonate systems for efficient coupling (yield improvement up to 86%) .
  • Solvent Optimization : Replace DMF with TBAB (tetrabutylammonium bromide) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes for alkylation steps .

Q. How do structural modifications affect receptor binding affinity?

  • Methodology :

  • SAR Studies : Systematically replace 3-chlorobenzyl with fluorophenyl or methoxy groups and measure ΔG binding via isothermal titration calorimetry (ITC) .
  • Computational Tools :
  • Docking : Use AutoDock Vina to model interactions with D3 receptor active sites (PDB: 3PBL) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Replicate Studies : Control variables like cell line (CHO vs. HEK-293), assay buffers, and ligand purity (>98% by HPLC) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify stereochemistry .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Q. How to design stability studies for this compound?

  • Methodology :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • Analytical Monitoring :
  • HPLC : Track decomposition products (C18 column, acetonitrile/water gradient) .
  • LC-MS : Identify degradation pathways (e.g., hydrolysis of piperazine ring) .

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